Product packaging for 2-(Dimethoxymethyl)pyrimidine(Cat. No.:CAS No. 90836-24-1)

2-(Dimethoxymethyl)pyrimidine

Cat. No.: B1455953
CAS No.: 90836-24-1
M. Wt: 154.17 g/mol
InChI Key: SLJINBYWFNECKZ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)pyrimidine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its core structure, the pyrimidine ring, is a fundamental building block in nucleic acids and is considered a privileged scaffold in pharmacology due to its ability to interact with a wide range of biological targets . The dimethoxymethyl group attached to the pyrimidine core is a key functional handle for synthetic elaboration; it can serve as a protected aldehyde, which can be deprotected to generate a formyl group for further chemical transformations, or it can be used directly to influence the compound's electronic properties and bioavailability . Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules. For instance, dimethoxymethyl-substituted pyrimidine motifs have been strategically employed in the development of novel anti-infective agents. One prominent application is in the search for new treatments for orthopoxvirus infections, such as smallpox, where a related gem-diether pyrimidine nucleoside demonstrated significant antiviral activity in cell-based assays . Furthermore, the pyrimidine scaffold is extensively investigated for its utility in creating antibacterial compounds, particularly against challenging targets like Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The structural versatility of the this compound template allows chemists to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, aiming to develop potent and selective inhibitors for various diseases. This compound is intended for use in a laboratory research setting only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1455953 2-(Dimethoxymethyl)pyrimidine CAS No. 90836-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-7(11-2)6-8-4-3-5-9-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJINBYWFNECKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Dimethoxymethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). In pyrimidine systems containing suitable leaving groups (such as halogens), SNAr reactions typically occur at the C2, C4, and C6 positions. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy, anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction's feasibility and regioselectivity. For substitutions at the C2 and C4 positions, the negative charge of the Meisenheimer complex can be delocalized onto an adjacent ring nitrogen atom, providing significant stabilization and thus favoring these positions for attack. nih.govstackexchange.com

The rate and regioselectivity of SNAr reactions on the pyrimidine core are highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert profound electronic effects that can either activate or deactivate the ring towards nucleophilic attack and direct the position of substitution.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₂R) groups, enhance the electrophilicity of the pyrimidine ring carbons. By withdrawing electron density, they stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the rate of SNAr. For instance, in 2,4-dichloropyrimidines, an EWG at the C5 position generally reinforces the inherent preference for nucleophilic attack at the C4 position. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs, such as alkoxy (–OR) or amino (–NR₂) groups, donate electron density to the ring. This effect generally deactivates the ring towards nucleophilic attack by destabilizing the anionic Meisenheimer intermediate. However, EDGs can also dramatically alter the regioselectivity of the reaction. In the case of 2,4-dichloropyrimidines, which typically undergo substitution at the C4 position, the presence of an EDG at the C6 position can reverse this selectivity, favoring substitution at the C2 position instead. wuxiapptec.com This reversal is attributed to complex electronic interactions that modify the relative energies of the transition states for attack at C2 versus C4. wuxiapptec.com

The following table summarizes the observed effects of substituents on the regioselectivity of SNAr in 2,4-dichloropyrimidine (B19661) systems.

Direct studies on the influence of a C2-dimethoxymethyl group on the SNAr reactivity of a pyrimidine with leaving groups at other positions are not extensively detailed in the literature. However, its role can be inferred from general principles of physical organic chemistry. The dimethoxymethyl group is an acetal (B89532), which is electronically similar to an alkoxy group. It can exert a net electron-donating effect on the pyrimidine ring through resonance, where the lone pairs on the oxygen atoms can donate electron density.

Reactions Involving the Dimethoxymethyl Acetal Functionality

The dimethoxymethyl group is a stable protecting group for an aldehyde. Its primary reactivity involves its conversion back to the aldehyde, which can then be transformed into a variety of other functional groups.

Acetals are susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. The hydrolysis of 2-(dimethoxymethyl)pyrimidine to pyrimidine-2-carbaldehyde and two equivalents of methanol (B129727) is a characteristic reaction of its acetal functionality. researchgate.net The reaction proceeds via a well-established mechanism:

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by an acid catalyst, converting the methoxy group into a good leaving group (methanol).

Formation of an Oxocarbenium Ion: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.

Deprotonation and Tautomerization: The protonated hemiacetal is deprotonated. Subsequent protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation, yields the final pyrimidine-2-carbaldehyde product.

This transformation is crucial as it unmasks the aldehyde functionality, making it available for further synthetic modifications. mdpi.com

The primary utility of the dimethoxymethyl group in synthesis is its role as a precursor to the pyrimidine-2-carbaldehyde. Once formed via hydrolysis, this aldehyde can be converted into a wide array of other functional groups through standard organic transformations. Examples include:

Oxidation: The aldehyde can be oxidized to a pyrimidine-2-carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction: The aldehyde can be reduced to a (pyrimidin-2-yl)methanol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into various vinylpyrimidines.

Condensation Reactions: The aldehyde can participate in aldol (B89426) or Claisen-Schmidt condensation reactions with enolates or active methylene (B1212753) compounds to form α,β-unsaturated carbonyl compounds. mdpi.com

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) can form various 2-(aminomethyl)pyrimidines.

These transformations highlight the synthetic versatility of the dimethoxymethyl group as a masked aldehyde, enabling the introduction of diverse functionalities at the C2 position of the pyrimidine ring.

Alkylation Reactions of Pyrimidine Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are basic and nucleophilic, allowing them to undergo alkylation reactions with electrophiles such as alkyl halides. In this compound, the two ring nitrogens (N1 and N3) are electronically and sterically non-equivalent due to the C2 substituent.

Alkylation can therefore lead to a mixture of N1- and N3-alkylated regioisomers. The regioselectivity of this reaction is influenced by several factors:

Steric Hindrance: The dimethoxymethyl group at the C2 position provides steric hindrance around both N1 and N3, potentially slowing the rate of alkylation compared to an unsubstituted pyrimidine. The specific conformation of the acetal may differentially hinder one nitrogen over the other.

Electronic Effects: The electron-donating nature of the C2-substituent may slightly increase the basicity and nucleophilicity of the ring nitrogens.

Reaction Conditions: The choice of alkylating agent, solvent, base, and temperature can significantly impact the ratio of N1 to N3 alkylation. For instance, in related heterocyclic systems, solvent choice has been shown to control regioselectivity, sometimes through chelation effects with metal counter-ions. nih.gov

The synthesis of specific N-alkylated pyrimidine derivatives often requires careful optimization of reaction conditions to favor the formation of the desired regioisomer. beilstein-journals.org

Oxidation and Reduction Chemistry of the Pyrimidine Ring System

The oxidation and reduction chemistry of the pyrimidine ring is a significant aspect of its biological function and synthetic manipulation. organic-chemistry.orgalzchem.com The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature generally makes the ring more susceptible to reduction than to oxidation. nih.gov

Reduction:

The reduction of the pyrimidine ring typically occurs at the C5-C6 double bond. alzchem.com This transformation is a key step in the catabolism of naturally occurring pyrimidines like uracil (B121893) and thymine, often catalyzed by enzymes such as dihydropyrimidine (B8664642) dehydrogenase. alzchem.com

In a synthetic context, pyrimidine rings can be reduced using various chemical reagents. Due to their lower aromaticity compared to pyridine, pyrimidines can often be reduced under milder conditions. nih.gov Common reducing agents that could potentially be employed for the reduction of the pyrimidine ring in this compound include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal Hydrides: Reagents like sodium borohydride (NaBH₄) can reduce the pyrimidine ring, yielding tetrahydropyrimidine (B8763341) derivatives. nih.gov

It is important to note that the dimethoxymethyl group would likely be stable under these reducing conditions.

Oxidation:

The oxidation of the pyrimidine ring itself is less common due to its electron-deficient nature. Oxidation, when it does occur, often requires potent oxidizing agents or specific enzymatic pathways. alzchem.com For instance, the enzymatic oxidation of dihydroorotate (B8406146) to orotate (B1227488) is a crucial step in the biosynthesis of pyrimidines, catalyzed by dihydroorotate dehydrogenase. organic-chemistry.orgalzchem.com

Chemical oxidation of an unsubstituted pyrimidine ring is challenging. However, if the pyrimidine ring bears activating substituents (electron-donating groups), oxidation becomes more feasible. In the case of this compound, which lacks strong activating groups, oxidation of the pyrimidine ring would be difficult. Instead, oxidation is more likely to occur at a substituted alkyl group on the ring, if present. nih.gov For this compound, any oxidative transformation would have to compete with potential oxidation of the acetal group, though acetals are generally robust to many oxidizing agents.

Electrochemical methods have also been utilized for the oxidation of certain pyrimidine derivatives, such as 2-pyrimidinethiols, which leads to the formation of disulfides. However, the applicability of such methods to this compound is not documented.

Table 2: Summary of Predicted Oxidation and Reduction Behavior

TransformationReagent/ConditionPlausible Product
Reduction H₂ / Pd/C2-(Dimethoxymethyl)tetrahydropyrimidine
NaBH₄2-(Dimethoxymethyl)tetrahydropyrimidine
Oxidation Strong Oxidizing AgentsReaction is unlikely to be selective for the pyrimidine ring; potential for degradation.

This table represents predicted reactivity based on general principles of pyrimidine chemistry and is not based on documented experimental results for this compound.

2 Dimethoxymethyl Pyrimidine As a Key Synthetic Building Block

Applications in the Synthesis of Substituted Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds and approved pharmaceuticals. researchgate.netnih.gov The ability to introduce a variety of substituents onto this core is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov 2-(Dimethoxymethyl)pyrimidine and its derivatives act as key intermediates in methodologies designed to generate libraries of substituted pyrimidines.

A general and high-yielding method for producing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This approach is significant as it provides direct access to pyrimidines lacking substitution at the 4-position. organic-chemistry.org The process begins with the condensation of methyl formate (B1220265) and methyl 3,3-dimethoxypropionate, which forms a stable sodium salt reagent. organic-chemistry.org This reagent then readily reacts with a range of amidinium salts to yield the desired pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org

Furthermore, innovative deconstruction-reconstruction strategies allow for the diversification of complex pyrimidines. nih.gov In this approach, a pre-existing pyrimidine ring can be converted into an intermediate which is then used to reconstruct a new, substituted pyrimidine. researchgate.net For instance, pyrimidines can be transformed into their N-arylpyrimidinium salts, which are then cleaved. The resulting intermediates can be recyclized with various reagents to furnish 2-substituted pyrimidines, offering a powerful tool for late-stage functionalization. nih.gov

Table 1: Examples of 2-Substituted Pyrimidine-5-Carboxylic Esters Synthesized This table is representative of the types of substitutions achievable through modern synthetic methods.

Amidinium Salt Reactant2-Substituted Pyrimidine ProductYield (%)
Formamidinium acetate (B1210297)Pyrimidine-5-carboxylic acid methyl ester82%
Acetamidinium chloride2-Methylpyrimidine-5-carboxylic acid methyl ester75%
Benzamidinium chloride2-Phenylpyrimidine-5-carboxylic acid methyl ester88%

Data sourced from methodologies for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Utilization in Fused Heterocyclic Systems Synthesis

Fused pyrimidines are a class of compounds known to possess significant biological activity and are present in essential molecules like riboflavin (B1680620) and folic acid. nih.gov The synthesis of these bicyclic and polycyclic systems often relies on building a new ring onto a pre-existing, appropriately functionalized pyrimidine precursor. nih.govjocpr.com

Pyrido[2,3-d]pyrimidines represent a privileged heterocyclic scaffold, with the pyrido[2,3-d]pyrimidin-7(8H)-one core being of particular interest due to its structural similarity to the nitrogenous bases in DNA and RNA. researchgate.netnih.gov Synthetic routes to these fused systems frequently start from a pyrimidine ring. nih.gov

One established pathway involves the use of pyrimidine-5-carbaldehydes, which can be readily generated from their this compound precursors. For example, a 4-chloro-substituted pyrimidine aldehyde can undergo condensation reactions to build the adjoining pyridone ring, yielding a 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov Other pyrimidine derivatives, such as those with ester or nitrile groups, can also serve as precursors. nih.gov Condensation of a pyrimidine ester with ethyl acetate or a pyrimidine nitrile with diethyl malonate are documented methods for constructing the fused pyridone ring system. nih.gov These reactions highlight the importance of having a functional handle, such as the aldehyde derived from this compound, to initiate the annulation process.

Table 2: Synthetic Approaches to Pyrido[2,3-d]pyrimidin-7(8H)-ones from Pyrimidine Precursors

Pyrimidine PrecursorReagent(s)Resulting Fused SystemReference
Pyrimidine aldehyde (20)Not specifiedPyrido[2,3-d]pyrimidin-7(8H)-one (23) nih.gov
Pyrimidine ester (24)Ethyl acetate (25)5-Hydroxy substituted pyrido[2,3-d]pyrimidin-7(8H)-one (26) nih.gov
Pyrimidine nitrile (27)Diethyl malonate (28)5-Amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one (29) nih.gov

Compound numbers in parentheses refer to those in the cited literature.

Deconstruction-Reconstruction Strategies for Heterocycle Diversification

A novel and powerful strategy for diversifying heterocyclic structures involves the chemical deconstruction of a stable aromatic ring, like pyrimidine, into a flexible intermediate, which is then reconstructed into a new heterocyclic system. nih.govdigitellinc.com This approach allows for the conversion of one class of heterocycle into another and enables structural modifications that would be difficult to achieve through traditional methods. researchgate.net

The core of the deconstruction-reconstruction strategy for pyrimidines is their transformation into a versatile three-carbon iminoenamine building block. researchgate.netnih.govnih.gov This is typically achieved by first activating the pyrimidine ring through N-arylation to form a pyrimidinium salt. nih.gov The activated ring is then susceptible to cleavage, breaking it down into an iminoenamine fragment, which serves as a surrogate for a 1,3-dicarbonyl compound. nih.gov This process effectively unmasks a reactive three-carbon unit that was embedded within the stable pyrimidine heterocycle. nih.gov

Once the iminoenamine building block is generated, it can be used in a variety of classic heterocycle-forming reactions. nih.gov This "recyclization" step leverages well-established de novo heterocycle synthesis pathways. nih.gov For example, by reacting the iminoenamine intermediate with hydrazines, one can construct substituted pyrazoles. researchgate.net Similarly, reaction with hydroxylamine (B1172632) or its equivalents can lead to the formation of 1,2-oxazoles. nih.gov This strategy allows a chemist to start with a single, complex pyrimidine-containing molecule and diversify its core structure into a range of other important nitrogen heteroaromatics, such as azoles, which are prevalent in medicinal chemistry. researchgate.netnih.govnih.gov

Precursors for Complex Organic Architectures

The versatility of this compound as a stable, masked aldehyde makes it a valuable precursor for the assembly of complex organic architectures. Its ability to participate in the synthesis of both substituted monocyclic pyrimidines and fused heterocyclic systems provides access to a vast chemical space. nih.govcore.ac.uk

This building block is instrumental in constructing molecules designed for specific biological targets. For instance, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, accessible from pyrimidine aldehyde precursors, has been identified as a core structure for potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. colab.ws Likewise, various substituted pyrimidine derivatives have been synthesized and investigated as potential agents for treating Alzheimer's disease and as anticancer agents. mdpi.comnih.gov The synthesis of these complex molecules often relies on the stepwise construction and functionalization that begins with fundamental building blocks like this compound. mdpi.com The deconstruction-reconstruction strategy further enhances its utility, enabling late-stage diversification of advanced drug candidates to optimize their properties. nih.gov

Synthesis of Nucleoside Mimetics (e.g., 5-(Dimethoxymethyl)-2′-deoxyuridine)

The chemical compound this compound serves as a valuable precursor in the synthesis of modified nucleosides, which are analogues of the natural building blocks of DNA and RNA. These synthetic nucleoside mimetics are of significant interest in medicinal chemistry due to their potential therapeutic applications. A key example of such a synthetic pathway is the preparation of 5-(Dimethoxymethyl)-2′-deoxyuridine, a geminal diether nucleoside that has been investigated for its biological activities. nih.govacs.org

A reported synthesis of 5-(Dimethoxymethyl)-2′-deoxyuridine begins with the conversion of 3′,5′-di-O-acetyl-thymidine to 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine. nih.gov This intermediate then undergoes acetalization to yield the target compound.

The key steps in the synthesis of 5-(Dimethoxymethyl)-2′-deoxyuridine are outlined below:

Oxidation of Thymidine (B127349): The process starts with the oxidation of the 5-methyl group of a protected thymidine derivative. Specifically, 3′,5′-di-O-acetyl-thymidine is treated with potassium persulfate (K₂S₂O₈) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in a mixture of acetonitrile (B52724) and water. This reaction, carried out at an elevated temperature, converts the methyl group into a formyl group, yielding 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine. nih.gov

Formation of the Dimethyl Acetal (B89532): The resulting 5-formyl derivative is then converted to the dimethyl acetal. This is achieved by reacting 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine dimethylacetal with anhydrous methanol (B129727) in the presence of a base, such as ammonia (B1221849) in methanol. This step removes the acetyl protecting groups from the sugar moiety to give the final product, 5-(Dimethoxymethyl)-2′-deoxyuridine. nih.gov

The identity and purity of the synthesized compounds are confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Key Intermediates and Reagents in the Synthesis of 5-(Dimethoxymethyl)-2′-deoxyuridine

Compound Name Role in Synthesis Reference
3′,5′-di-O-acetyl-thymidineStarting Material nih.gov
Potassium persulfate (K₂S₂O₈)Oxidizing Agent nih.gov
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Catalyst nih.gov
3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridineIntermediate nih.gov
3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine dimethylacetalIntermediate nih.gov
Anhydrous methanolReagent and Solvent nih.gov
Ammonia in methanolBase for Deprotection nih.gov
5-(Dimethoxymethyl)-2′-deoxyuridineFinal Product nih.govacs.org

Research has shown that the resulting 5-(dimethoxymethyl)-2′-deoxyuridine exhibits notable antiviral activity against orthopoxviruses, such as vaccinia and cowpox viruses. nih.govacs.org Interestingly, the biological activity is highly dependent on the nature of the geminal diether substituent at the 5-position of the pyrimidine ring. For instance, replacing the dimethoxymethyl group with a diethoxymethyl, 1,3-dioxolan-2-yl, or 1,3-dioxan-2-yl group leads to a significant loss of antiviral activity. nih.gov This highlights the structural specificity required for the biological effect of these nucleoside mimetics.

The stability of 5-(dimethoxymethyl)-2′-deoxyuridine has also been evaluated, showing that it is relatively stable under the conditions of in vitro assays, with a long half-life for decomposition back to the 5-formyl derivative. nih.govacs.org This stability is crucial for its potential as a therapeutic agent, ensuring that the active form of the compound persists long enough to exert its biological effect.

The development of synthetic routes to 5-substituted pyrimidine nucleosides, including those with a dimethoxymethyl group, is an active area of research. nih.gov These methods provide valuable tools for creating a diverse range of nucleoside analogues for biological screening and drug discovery programs.

Mechanistic Investigations of Reactions Involving 2 Dimethoxymethyl Pyrimidine and Analogues

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic systems like pyrimidine (B1678525). The presence of two nitrogen atoms in the pyrimidine ring significantly lowers the electron density, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

The generally accepted mechanism for SNAr reactions on pyrimidine analogues is a two-step addition-elimination process. dalalinstitute.comlibretexts.org The initial, typically rate-determining step, involves the attack of a nucleophile on an electron-deficient carbon atom (e.g., C2 or C4) bearing a suitable leaving group. stackexchange.com This leads to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Attack at the C2 or C4 positions is strongly favored over attack at C5 because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen atoms. stackexchange.com This delocalization provides significant stabilization. For instance, in the case of a 2-substituted pyrimidine, the intermediate possesses resonance forms where the negative charge resides on both nitrogen atoms, a stabilizing feature not possible with attack at C5. stackexchange.com The final step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring.

While the stepwise SNAr mechanism is common, recent studies on related aromatic systems have provided evidence for concerted (cSNAr) pathways, where bond formation and bond breaking occur in a single step. nih.govspringernature.com Such mechanisms may be operative under specific conditions, particularly with highly reactive nucleophiles or when the traditional Meisenheimer intermediate is not sufficiently stable. nih.govnih.gov For 2-(dimethoxymethyl)pyrimidine, the dimethoxymethyl group itself is not a typical leaving group. However, it can be hydrolyzed to a formyl group, which can then participate in subsequent reactions, or the entire pyrimidine ring can be activated towards substitution at other positions by the electronic influence of this substituent.

The relative reactivity of different positions can also be influenced by factors such as frontier molecular orbital (FMO) theory, where the lowest unoccupied molecular orbital (LUMO) coefficients can predict the most likely site of nucleophilic attack. stackexchange.com Repulsion between the nitrogen lone pairs and the incoming nucleophile may also play a role in directing the substitution pattern. stackexchange.com

Reaction Pathways in Cyclization and Annulation Processes

Cyclization and annulation reactions are powerful strategies for constructing complex heterocyclic systems from simpler pyrimidine precursors. These processes involve the formation of new rings, either by building the pyrimidine core itself or by fusing new rings onto a pre-existing pyrimidine moiety.

One common pathway involves the multicomponent reaction of building blocks to form the pyrimidine ring. For example, the Biginelli reaction and its variations condense an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea to form dihydropyrimidones, which can be subsequently oxidized to pyrimidines. researchgate.net The mechanism typically proceeds through the formation of an N-acylimminium ion intermediate, which then undergoes cyclization and dehydration. researchgate.net

Transition-metal-catalyzed [2+2+2] cycloadditions are another sophisticated method for pyrimidine synthesis. mdpi.com In these reactions, for instance, a copper catalyst can facilitate the cyclization of ketones with nitriles. The proposed pathway involves the nitrile acting as an electrophile, leading to sequential C-C and C-N bond formations to construct the pyrimidine skeleton. mdpi.com

Annulation reactions build upon an existing pyrimidine framework. A notable strategy involves the one-pot multistep cascade reaction of 1H-tetrazoles with aliphatic amines to annulate a pyrimidine ring to a thiophene or furan core. nih.gov This solvent-free heterocyclization process demonstrates an efficient pathway to complex fused systems like thieno[2,3-d]pyrimidines. nih.gov Similarly, theoretical studies have elucidated the mechanism for the formation of pyrido[2,3-d]pyrimidines, which involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization steps. nih.gov

A proposed pathway for a metal-free annulation to form trifluoromethylated pyrimidines involves an aza-Michael addition followed by an intramolecular cyclization and a dehydrohalogenation/dehydration cascade. organic-chemistry.org These examples highlight the diversity of reaction pathways available for constructing and elaborating on the pyrimidine core, driven by different mechanistic principles.

Catalytic Mechanisms in Pyrimidine Transformations

Catalysis is instrumental in developing efficient and selective transformations of pyrimidines. Both transition metals and Brønsted acids are employed to facilitate these reactions, often through distinct mechanistic cycles. researchgate.netnih.gov

Transition-metal catalysis is particularly prevalent in the synthesis of the pyrimidine ring from simple precursors. nih.gov For example, iridium- and manganese-based catalysts have been used in the four-component synthesis of pyrimidines from amidines and alcohols. mdpi.com These reactions operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. The catalyst first dehydrogenates the alcohol to an aldehyde. This aldehyde then condenses with the amidine, and subsequent catalytic steps involving C-N and C-C bond formation followed by aromatization yield the pyrimidine product, regenerating the catalyst.

A plausible catalytic cycle for the cobalt-catalyzed dehydrogenative coupling to form pyrimidines has also been proposed. researchgate.net The cycle typically involves:

Oxidation of an alcohol to an aldehyde by the Co(II) catalyst, generating a Co(II)-hydride species.

Condensation of the aldehyde with an amidine.

A second dehydrogenation and condensation step.

Cyclization and subsequent oxidation/aromatization to yield the pyrimidine product and regenerate the active cobalt catalyst.

Copper catalysts are effective in the [4+2] annulation of α,β-unsaturated ketoximes with nitriles to give polysubstituted pyrimidines. organic-chemistry.org The mechanism is thought to involve coordination of the reactants to the copper center, facilitating the key bond-forming steps of the annulation process. Ruthenium catalysts have also been shown to be effective in pyrimidine synthesis, operating through mechanistically interesting pathways. researchgate.net

Kinetic Studies and Determination of Activation Parameters (e.g., Eyring Plots) for Pyrimidine Reactions

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, providing insights into the energy profile of a reaction, including the nature of the transition state. The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), is achieved by studying the effect of temperature on the reaction rate constant.

The Eyring equation is a cornerstone of this analysis: libretexts.orgwikipedia.org

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

where:

k is the reaction rate constant

T is the absolute temperature

R is the gas constant

kB is the Boltzmann constant

h is the Planck constant

A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields a straight line. acs.orgresearchgate.net The slope of this line is equal to -ΔH‡/R, and the y-intercept corresponds to ln(kB/h) + ΔS‡/R, allowing for the experimental determination of these activation parameters. libretexts.org

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for reactants to reach the transition state. It provides information about the bond-breaking and bond-forming processes involved.

Entropy of Activation (ΔS‡): Reflects the change in the degree of order when reactants proceed to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., in associative or cyclization reactions), while a positive ΔS‡ indicates a more disordered transition state (e.g., in dissociative reactions).

For instance, theoretical kinetic analysis of the uncatalyzed reaction to form pyrido[2,3-d]pyrimidines in an aqueous solution identified the carbon-carbon bond formation between benzaldehyde and Meldrum's acid as the rate-determining step. nih.gov The study calculated the activation free energy and rate constants at various temperatures, providing data that can be used to construct an Eyring plot. nih.gov

Table 1: Calculated Kinetic Data for the Rate-Determining Step of Pyrido[2,3-d]pyrimidine Formation nih.gov
Temperature (K)Activation Free Energy (ΔG‡) (kcal/mol)Rate Constant (k) (L² mol⁻² s⁻¹)
29828.75.08 x 10⁻⁹
32329.21.53 x 10⁻⁷
34829.82.79 x 10⁻⁶
37330.33.57 x 10⁻⁵
39830.93.51 x 10⁻⁴

Such kinetic data are invaluable for confirming proposed reaction mechanisms, identifying rate-limiting steps, and optimizing reaction conditions for the synthesis of pyrimidine-containing compounds. researchgate.net

Computational Chemistry Approaches to 2 Dimethoxymethyl Pyrimidine Reactivity and Design

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(dimethoxymethyl)pyrimidine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy, which in turn dictates its reactivity.

Density Functional Theory (DFT) Applications in Pyrimidine (B1678525) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrimidine derivatives due to its balance of accuracy and computational efficiency. ubc.caresearchgate.net DFT methods are used to calculate the electronic structure of molecules, offering insights into their reactivity. ijcce.ac.ir For this compound, DFT calculations can elucidate bond lengths, bond angles, and the distribution of electron density within the molecule. tandfonline.com

One of the key applications of DFT is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comijcce.ac.ir A smaller gap suggests that the molecule is more likely to be reactive. Theoretical studies on similar heterocyclic systems have shown that the introduction of substituents can significantly alter these frontier orbital energies, thereby tuning the molecule's reactivity. researchgate.net

Furthermore, DFT is employed to compute various molecular properties that help in creating a comprehensive reactivity profile. These properties include the Mulliken atomic charges, which describe the partial charge on each atom, and the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. tandfonline.com

Computational Estimation of Acidities (pKa values) of Pyrimidine Derivatives

The acidity (pKa) of a molecule is a critical parameter that influences its behavior in different pH environments, which is particularly important in biological and chemical systems. nih.gov Computational methods, especially those based on DFT, have proven to be highly effective in predicting the pKa values of pyrimidine derivatives. nih.govnih.gov

A common approach involves calculating the energy difference (ΔE) between the protonated and deprotonated forms of the molecule in a simulated aqueous environment using a solvent model. nih.gov This energy difference can then be correlated with experimental pKa values through quantitative structure-activity relationship (QSAR) models. nih.govnih.gov For pyrimidine derivatives, excellent correlations have been achieved for both the cation-to-neutral (pKa1) and neutral-to-anion (pKa2) dissociations. nih.gov For instance, a study employing DFT calculations at the B3LYP/6-31+G(d,p) level with the SM8 aqueous solvent model yielded a high correlation coefficient (R² > 0.96) for predicting the pKa of a series of pyrimidines. nih.govnih.gov

While specific calculations for this compound are not widely published, the established methodologies can be readily applied to estimate its pKa value. This would involve calculating the energies of its protonated and neutral forms to predict its acidity, providing valuable information for its handling and application in various chemical contexts.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. nih.gov For reactions involving this compound, such as hydrolysis of the acetal (B89532) group or substitution on the pyrimidine ring, computational modeling can map out the entire reaction coordinate.

Using methods like the Artificial Force Induced Reaction (AFIR) or quasi-Newton methods, researchers can locate the minimum energy path from reactants to products. nih.gov These calculations provide the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy indicates a faster reaction rate. By modeling the transition state structure, chemists can gain a deeper understanding of the factors that control the reaction's speed and selectivity. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Substituent Effects on Reactivity

The reactivity of the pyrimidine ring can be significantly influenced by the presence of substituents. Computational methods offer a systematic way to predict the electronic and steric effects of different functional groups on the reactivity of this compound. jchemrev.com

By computationally introducing various substituents at different positions on the pyrimidine ring, it is possible to calculate changes in properties like the HOMO-LUMO gap, atomic charges, and molecular electrostatic potential. For example, electron-donating groups are expected to increase the electron density on the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups would have the opposite effect.

These theoretical predictions can be used to design derivatives of this compound with tailored reactivity for specific applications. For instance, if a particular reaction requires enhanced nucleophilicity at a certain position, a substituent can be computationally selected to achieve this effect before any experimental synthesis is undertaken.

Computational Design of Pyrimidine-Functionalized Materials (e.g., Chemoresponsive Liquid Crystals)

The unique electronic properties of the pyrimidine moiety make it an attractive building block for advanced functional materials. One exciting area is the development of chemoresponsive liquid crystals (LCs), which change their orientation in response to specific chemical vapors. osti.gov

Computational chemistry plays a crucial role in the design of these materials. acs.org By modeling the interaction between pyrimidine-containing mesogens and a surface functionalized with metal cations, researchers can predict the binding energies and the resulting alignment of the liquid crystal molecules. osti.gov For example, computational studies have shown that pyrimidine-containing LCs can selectively respond to analytes like dimethylmethylphosphonate (DMMP) without interference from water, a common issue in sensor applications. osti.gov

These computational models allow for the in-silico screening of numerous pyrimidine derivatives to identify candidates with the desired sensing properties. This rational design approach significantly reduces the time and effort required for experimental development. While not yet reported, this compound could be computationally evaluated for its potential as a component in such chemoresponsive systems.

Quantitative Structure-Activity Relationship (QSAR) in Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or computational properties of a series of compounds with their chemical reactivity or biological activity. nih.govscirp.org In the context of pyrimidine chemistry, QSAR has been successfully used to predict various properties, including anticancer activity and larvicidal effects. nih.govresearchgate.net

To develop a QSAR model for the reactivity of this compound derivatives, a set of related compounds with varying substituents would be synthesized and their reactivity measured experimentally. Then, a wide range of computational descriptors for each molecule would be calculated. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and topological indices. scirp.org

Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical methods used to build the QSAR equation. nih.govscirp.org A robust QSAR model can then be used to predict the reactivity of new, unsynthesized pyrimidine derivatives, allowing for the prioritization of candidates for synthesis and testing. tandfonline.com

Here is an example of how descriptors are used in QSAR models for pyrimidine derivatives:

Descriptor FamilyExample DescriptorInformation EncodedRelevance to Reactivity
Electronic HOMO EnergyElectron-donating abilityGoverns reactions with electrophiles
LUMO EnergyElectron-accepting abilityGoverns reactions with nucleophiles
Dipole MomentPolarity and charge distributionInfluences solubility and intermolecular interactions
Steric Molar VolumeMolecular size and shapeAffects accessibility of reactive sites
Topological Wiener IndexMolecular branchingRelates to molecular compactness and surface area

This data is illustrative and based on general QSAR principles applied to pyrimidine systems.

Future Research Directions and Emerging Methodologies in 2 Dimethoxymethyl Pyrimidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green chemistry principles to minimize environmental impact. Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and organic solvents. frontiersin.org The development of sustainable routes is a key area of future research.

Key strategies include:

Biomass-derived Feedstocks: A significant advancement in sustainable synthesis involves using alcohols derived from indigestible biomass (lignocellulose) as primary building blocks. acs.orgnih.govbohrium.com This approach, often utilizing multicomponent reactions (MCRs), can assemble the pyrimidine core from simple, renewable sources. acs.orgbohrium.com While not yet documented specifically for 2-(Dimethoxymethyl)pyrimidine, adapting these methods could provide a green pathway to its precursors.

Green Solvents and Conditions: The move away from hazardous organic solvents towards water or solvent-free conditions is a major trend. frontiersin.org Research has demonstrated efficient pyrimidine synthesis in aqueous media or under microwave irradiation without any catalyst, leading to high yields, short reaction times, and simple work-up procedures. frontiersin.orgresearchgate.net For instance, one-pot reactions of an aldehyde, urea (B33335), and a third component in water have been shown to produce pyrimidine derivatives efficiently. frontiersin.org Applying these solvent-free and aqueous methods could significantly reduce the environmental footprint of this compound synthesis.

Atom Economy: Multicomponent reactions are inherently atom-economical. An iridium-catalyzed process that assembles pyrimidines from amidines and up to three different alcohols exemplifies this, liberating only hydrogen and water as byproducts. nih.govacs.org This strategy allows for the creation of highly substituted pyrimidines in a single, efficient step. acs.orgbohrium.com

Advances in Catalysis for Pyrimidine Synthesis and Derivatization

Catalysis is at the heart of modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. numberanalytics.com For this compound, catalytic methods are crucial for both its initial synthesis and its subsequent functionalization.

Emerging catalytic trends include:

Homogeneous Catalysis: Transition metal complexes, particularly those of iridium and manganese, have been shown to be highly effective for constructing the pyrimidine ring from simple alcohols and amidines. acs.orgmdpi.com Pincer-type complexes are especially noteworthy for their ability to catalyze these multicomponent reactions with high efficiency and regioselectivity. nih.govbohrium.comacs.org These catalysts facilitate a sequence of condensation and dehydrogenation steps to build the aromatic ring. acs.orgnih.gov

Heterogeneous and Nanocatalysis: To improve sustainability, there is a strong shift towards catalysts that can be easily separated and reused. Magnetically recoverable nanocatalysts are at the forefront of this movement. nih.govrsc.org These catalysts, often composed of a magnetic core (e.g., Fe₃O₄) coated with a functionalized shell, provide high surface area and catalytic activity while being easily removed from the reaction mixture with an external magnet. rsc.orgnih.govresearchgate.net Various nanocatalysts, including those based on copper, zirconium dioxide, and spinel ferrites, have been successfully used for synthesizing pyrimidine derivatives and could be adapted for processes involving this compound. researchgate.netnih.govnih.gov

Catalyst TypeExample CatalystReactionKey AdvantagesReference
Homogeneous (Pincer Complex)PN₅P-Ir ComplexMulticomponent pyrimidine synthesis from alcoholsHigh regioselectivity, high yields (up to 93%) acs.orgnih.gov
Heterogeneous (Nanocatalyst)Zirconium Dioxide (ZrO₂) NPsOne-pot synthesis of tetrahydropyrido[2,3-d]pyrimidinesReusable, green procedure, high yields (86-97%) nih.gov
Magnetically RecoverableNiFe₂O₄@MCM-41@IL/Pt(II)Microwave-assisted A3 coupling for benzoimidazo[1,2-a]pyrimidinesEasy separation and reuse, rapid kinetics, green solvent (water) nih.gov
OrganocatalystCholine (B1196258) Hydroxide (B78521)[3+3] annulation-oxidation for substituted pyrimidinesGreen, recyclable, acts as both catalyst and medium mdpi.com

Novel Derivatization Strategies for Expanding Synthetic Scope

While the synthesis of the pyrimidine core is important, the ability to selectively functionalize it is critical for creating new molecules. Future research will focus on novel strategies to modify the this compound scaffold, particularly through direct C-H functionalization. mdpi.com

C-H Functionalization: This powerful technique allows for the direct conversion of C-H bonds into new C-C or C-X bonds, avoiding the need for pre-functionalized substrates. nih.gov The pyrimidine ring itself can act as a directing group to guide transition metal catalysts to specific C-H bonds. nih.govacs.org For this compound, this opens up the possibility of selectively functionalizing the C4, C5, and C6 positions. Palladium-catalyzed C-H activation has been used for arylation, iodination, and acetoxylation of 4-arylpyrimidines, showcasing a strategy that could be applied to expand the complexity of pyrimidine-based structures. nih.govacs.org

Site-Selective Amination: 2-Aminopyrimidines are highly privileged structures in medicinal chemistry. researchgate.net Developing methods for the direct C2-amination of pyrimidines is a significant goal. researchgate.netnih.gov While the 2-position of the target compound is already substituted, similar methodologies could be explored for the amination of other positions on the ring.

Building 3D Scaffolds: Fragment-based drug discovery often requires the elaboration of flat, aromatic fragments into three-dimensional structures. acs.org Methodologies that allow for the coupling of this compound with 3D building blocks, for instance via Suzuki-Miyaura cross-coupling of a halogenated pyrimidine intermediate, are crucial for expanding its utility. acs.org

Integration of Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The integration of advanced analytical techniques provides the necessary tools to probe these complex processes. numberanalytics.com

Process Analytical Technology (PAT): The use of in-situ monitoring techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allows chemists to track the real-time composition of reactants and products. numberanalytics.com This provides invaluable data for understanding reaction kinetics and identifying transient intermediates, leading to better control and optimization of the synthesis of compounds like this compound.

Spectroscopic Elucidation: High-resolution NMR and mass spectrometry are indispensable for structural characterization. numberanalytics.com For pyrimidine derivatives, techniques like 2D-NMR are used to confirm regioselectivity in catalytic reactions. researchgate.net Advanced methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are used to confirm product formation and purity. nih.gov These techniques would be fundamental in analyzing the products of novel derivatization strategies applied to this compound.

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational modeling and experimental work has become a powerful paradigm in chemical research. numberanalytics.com This synergy accelerates the discovery and optimization of new reactions and molecules.

Q & A

Q. What safety protocols are critical when handling 2-(Dimethoxymethyl)pyrimidine in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use closed systems or local exhaust ventilation to minimize airborne exposure .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., dust masks) is required for powder handling .
  • Storage: Store in airtight containers at ambient temperatures, away from oxidizing agents. Avoid long-term storage due to potential degradation .
  • Waste Disposal: Follow local regulations for hazardous organic waste. Neutralize residues before disposal .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC/GC-MS: Quantify purity using reverse-phase chromatography with UV detection (λ = 254 nm) .
    • NMR Spectroscopy: Compare 1^1H and 13^13C NMR spectra with literature data to confirm substituent positions (e.g., dimethoxy and methyl groups) .
    • Melting Point Analysis: Validate against published values (if available) to detect impurities .
  • Cross-Validation: Use multiple techniques (e.g., IR spectroscopy for functional groups, elemental analysis for C/H/N ratios) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways in synthesizing this compound derivatives?

Methodological Answer:

  • DFT Calculations: Optimize transition states and intermediates using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model methoxy group substitutions .
  • Database Mining: Leverage PubChem and Reaxys to identify analogous reactions (e.g., nucleophilic substitution at pyrimidine C2/C4 positions) .
  • Machine Learning Tools: Train models on Pistachio or BKMS_Metabolic datasets to predict regioselectivity in heterocyclic reactions .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation:
    • Combine X-ray crystallography (SHELX refinement ) with NMR to resolve tautomeric ambiguities.
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
  • Dynamic Effects: Account for solvent-dependent shifts in NMR by comparing DMSO-d6 vs. CDCl3 spectra .
  • Theoretical IR/Raman: Simulate vibrational spectra using Gaussian and compare with experimental data to identify misassignments .

Q. What methodologies optimize the synthesis of this compound derivatives under mild conditions?

Methodological Answer:

  • Reagent Selection:
    • Use Oxone® in methanol/dioxane for selective oxidation of methyl groups without disrupting methoxy substituents .
    • Employ TFA in CH2_2Cl2_2 for acid-catalyzed cyclization .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • Catalysis: Screen Pd/C or CuI for cross-coupling reactions at pyrimidine C5/C6 positions .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the biological activity of this compound analogs?

Methodological Answer:

  • Target Identification: Use molecular docking (AutoDock Vina) to screen against kinase or enzyme targets (e.g., EGFR, CDK2) .
  • In Vitro Assays:
    • Measure IC50_{50} values via fluorescence-based kinase inhibition assays .
    • Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate with bioactivity .

Q. What statistical frameworks are robust for analyzing contradictory data in pyrimidine reactivity studies?

Methodological Answer:

  • Multivariate Analysis: Apply PCA to disentangle solvent, temperature, and substituent effects on reaction outcomes .
  • Error Propagation Models: Use Monte Carlo simulations to quantify uncertainty in kinetic studies (e.g., Arrhenius parameters) .
  • Bayesian Inference: Update reaction mechanism hypotheses based on prior crystallographic and spectroscopic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.